BenchChemオンラインストアへようこそ!

(S)-Mdpv HCl

Dopamine Transporter Synthetic Cathinone Reuptake Inhibition

(S)-Mdpv HCl (CAS 1669434-93-8) is the hydrochloride salt of the (S)-enantiomer of 3,4-methylenedioxypyrovalerone (MDPV), a potent synthetic cathinone and dopamine transporter (DAT) inhibitor. The compound exists as a white crystalline solid with a molecular formula of C₁₆H₂₁NO₃·HCl.

Molecular Formula C16H22ClNO3
Molecular Weight 311.80 g/mol
CAS No. 1669434-93-8
Cat. No. B8819375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Mdpv HCl
CAS1669434-93-8
Molecular FormulaC16H22ClNO3
Molecular Weight311.80 g/mol
Structural Identifiers
SMILESCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl
InChIInChI=1S/C16H21NO3.ClH/c1-2-5-13(17-8-3-4-9-17)16(18)12-6-7-14-15(10-12)20-11-19-14;/h6-7,10,13H,2-5,8-9,11H2,1H3;1H/t13-;/m0./s1
InChIKeyPYQZNWFQAMFAMT-ZOWNYOTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-MDPV HCl (CAS 1669434-93-8): A High-Potency Dopamine Transporter Inhibitor Reference Standard for Forensic and Neuropharmacological Research


(S)-Mdpv HCl (CAS 1669434-93-8) is the hydrochloride salt of the (S)-enantiomer of 3,4-methylenedioxypyrovalerone (MDPV), a potent synthetic cathinone and dopamine transporter (DAT) inhibitor. The compound exists as a white crystalline solid with a molecular formula of C₁₆H₂₁NO₃·HCl [1]. As the pharmacologically active enantiomer responsible for the majority of the psychostimulant effects observed with the racemic mixture, (S)-MDPV is a critical reference material for forensic toxicology, analytical method validation, and neuropharmacological research investigating the stereoselective actions of synthetic cathinones [2]. Its precise enantiomeric purity is essential for studies that require unambiguous attribution of biological effects, distinguishing it from the less active (R)-enantiomer and the racemic mixture [3].

Why Racemic MDPV or (R)-MDPV Cannot Substitute for (S)-MDPV HCl in Pharmacological and Analytical Studies


The substitution of (S)-MDPV HCl with the racemic mixture or its (R)-enantiomer is scientifically invalid due to profound, quantifiable differences in potency, efficacy, and pharmacokinetic behavior. The S(+) enantiomer is approximately 180-fold more potent than the R(-) enantiomer at inhibiting the dopamine transporter (DAT) in vitro [1]. In vivo, (S)-MDPV is solely responsible for the locomotor stimulant and discriminative stimulus effects observed with the racemate [2]. Furthermore, the two enantiomers exhibit distinct pharmacokinetic profiles, with significant sex-dependent differences in volume of distribution that can impact experimental outcomes [3]. Therefore, any study requiring precise attribution of molecular pharmacology, accurate quantification in biological matrices, or investigation of structure-activity relationships necessitates the use of the isolated, enantiomerically pure (S)-MDPV HCl standard.

Quantitative Differentiation of (S)-MDPV HCl from Its Racemate and (R)-Enantiomer: A Comparative Evidence Guide


Dopamine Transporter (DAT) Inhibition: (S)-MDPV Exhibits 180-Fold Higher Potency Than (R)-MDPV

In head-to-head in vitro assays of DAT uptake inhibition using rat brain synaptosomes, S(+)MDPV demonstrated an EC₅₀ value of 2.13 nM, while the R(-) enantiomer required an EC₅₀ of 382.80 nM to achieve the same effect [1]. The racemic mixture (±)MDPV showed an intermediate potency with an EC₅₀ of 4.85 nM [1]. The same rank order of potency was observed for norepinephrine transporter (NET) inhibition, though all three forms were less potent at NET than at DAT [1].

Dopamine Transporter Synthetic Cathinone Reuptake Inhibition

In Vivo Behavioral Potency: (S)-MDPV Is the Sole Driver of Locomotor Stimulation and Cocaine-Like Discriminative Effects

In a mouse model of drug discrimination where animals were trained to discriminate 10 mg/kg cocaine from saline, all three forms of MDPV fully substituted for cocaine, but with marked potency differences [1]. S(+)-MDPV was the most potent, with an ED₅₀ value of 0.13 mg/kg (0.08-0.19) for cocaine-appropriate responding [2]. Racemic MDPV was less potent, requiring an ED₅₀ of 0.24 mg/kg (0.12-0.47), while R(-)-MDPV was least potent, with an ED₅₀ of 8.14 mg/kg (4.68-14.16) [2]. For locomotor activity, S(+)-MDPV and racemic MDPV produced significant stimulant effects, whereas R(-)-MDPV failed to elicit any locomotor stimulation at any tested dose up to 10 mg/kg [1].

Drug Discrimination Locomotor Activity In Vivo Pharmacology

Pharmacokinetic Differentiation: Sex-Dependent Differences in Volume of Distribution for (S)-MDPV

A comprehensive pharmacokinetic study in male and female Sprague Dawley rats revealed significant sex-dependent differences in the pharmacokinetic parameters for (S)-MDPV and its enantiomers [1]. Following intravenous administration of racemic MDPV (3 and 5.6 mg/kg), the female S/R enantiomeric ratio for the area under the concentration-time curve (AUCinf) was significantly lower than in males, and clearance was significantly higher in females [1]. The most pronounced sex differences were observed in the volume of distribution at steady state (Vdss), with males exhibiting a significantly larger Vdss for both (R)- and (R,S)-MDPV [1]. Importantly, there was no evidence of in vivo chiral inversion, confirming that the enantiomers maintain their stereochemical identity [1].

Pharmacokinetics Volume of Distribution Enantiomer-Specific ADME

Stereochemical Stability: (S)-MDPV Remains Stable Without Racemization Under Standard Analytical Conditions

A racemization study using LC-UV demonstrated that MDPV enantiomers, including S-(-)-MDPV, are stable for up to 48 hours at room temperature and 24 hours at 37°C without undergoing racemization [1]. Higher temperatures were required to induce racemization [1]. A separate analytical method validation study using rat serum confirmed that with proper storage and handling, (S)-MDPV and (R)-MDPV remain stable without any apparent racemization during the time needed for sample cleanup and analysis, including after repeated freeze-thaw cycles over 25 days [2].

Chiral Stability Racemization Analytical Method Validation

Defined Applications for (S)-MDPV HCl in Forensic, Analytical, and Pharmacological Research


Enantioselective Quantification in Forensic Toxicology and Clinical Specimens

(S)-MDPV HCl serves as the primary analytical reference standard for the development and validation of chiral LC-MS/MS methods for quantifying MDPV enantiomers in biological matrices such as serum, urine, and hair [1]. Its use is critical for forensic toxicology laboratories seeking to differentiate between the pharmacologically active (S)-enantiomer and the less active (R)-enantiomer in samples from intoxication cases, providing a more accurate correlation between drug concentration and clinical effects [2].

Pharmacological Studies of Stereoselective Drug Action and Abuse Liability

This compound is indispensable for in vitro and in vivo studies investigating the stereoselective neuropharmacology of synthetic cathinones. By using pure (S)-MDPV, researchers can definitively attribute observed effects on dopamine and norepinephrine transporters, locomotor activity, and drug discrimination to the active enantiomer, avoiding the confounding influence of the inactive (R)-enantiomer present in the racemate [3]. This is particularly relevant for studies modeling the abuse liability and potential therapeutic interventions for MDPV overdose.

Development of Enantioselective Assays for Environmental Monitoring

The detection of MDPV in wastewater and aquatic environments has raised concerns about its ecotoxicological impact. (S)-MDPV HCl is an essential standard for developing enantioselective liquid chromatography methods to monitor the fate and degradation of MDPV enantiomers in environmental samples [4]. These methods are crucial for accurately assessing the enantioselective occurrence and potential toxicity of MDPV toward aquatic organisms, as racemization can occur under certain environmental conditions [4].

Pharmacokinetic and Drug Metabolism Studies

The distinct pharmacokinetic profiles of (S)- and (R)-MDPV necessitate the use of enantiomerically pure standards for accurate investigation of absorption, distribution, metabolism, and excretion (ADME) [5]. (S)-MDPV HCl enables researchers to precisely track the disposition of the active enantiomer in vivo, elucidating sex-dependent differences and the potential for drug-drug interactions without the confounding effects of the racemic mixture [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

3 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Mdpv HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.